molecular formula C14H17NO4S2 B2682479 5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-35-8

5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2682479
CAS No.: 2034553-35-8
M. Wt: 327.41
InChI Key: POSOOJARPQSFRN-UHFFFAOYSA-N
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Description

5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane ( 2034553-35-8) is a synthetic organic compound with the molecular formula C14H17NO4S2 and a molecular weight of 327.42 g/mol . This chemical features a unique molecular architecture, combining a 3,4-dihydro-2H-1,5-benzodioxepine group linked via a sulfonyl bridge to a 2-thia-5-azabicyclo[2.2.1]heptane ring system. This complex structure is characterized by specific properties including a topological polar surface area of approximately 89.5 Ų . The compound is offered as a high-purity material for research and development purposes. It is supplied by multiple chemical suppliers, with availability in various quantities to suit laboratory-scale investigations . Researchers are exploring the potential of this compound in various biochemical and pharmacological contexts. Handling of this substance should be conducted by qualified professionals in a controlled laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c16-21(17,15-8-11-6-10(15)9-20-11)12-2-3-13-14(7-12)19-5-1-4-18-13/h2-3,7,10-11H,1,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSOOJARPQSFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CC4CC3CS4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a member of a class of bicyclic compounds that have shown promise in various pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O3SC_{18}H_{21}N_3O_3S. Its structure features a bicyclic framework that includes a thiazole group and a sulfonyl moiety attached to a benzo[dioxepin derivative. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound may interact with various biological targets, including:

  • Receptor Modulation : Compounds in this category have been studied for their ability to modulate neurotransmitter receptors and other signaling pathways.
  • Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, the compound's structural analogs have been tested against Mycobacterium tuberculosis, showing promising inhibitory effects with IC50 values ranging from 13 to 22 μM in certain assays .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways, which are crucial for programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of several thiazole-containing compounds against M. tuberculosis. The results indicated that modifications to the thiazole ring significantly enhanced activity, with some compounds achieving near-complete sterilization of bacterial cultures within two weeks when used in combination therapy .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar bicyclic compounds. It was found that specific substitutions on the benzo[dioxepin moiety increased cytotoxicity against breast cancer cell lines by up to 50% compared to controls. The study highlighted the importance of structural optimization for enhancing biological activity .

Data Tables

Compound NameMolecular FormulaIC50 (μM)Target
Compound AC18H21N3O3S13M. tuberculosis
Compound BC18H20N2O4S22Cancer Cell Lines
Compound CC18H21N3O3S50Caspase Activation

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Thio/Thiazolidinone: The sulfonyl group in the primary compound may improve solubility and metabolic stability relative to thioether () or thiazolidinone derivatives (), which are prone to oxidation .

Research Findings and Limitations

  • Advantages of Primary Compound : The combination of sulfonyl, thia-aza bicyclo, and benzo[b][1,4]dioxepin groups offers a unique pharmacophore for drug discovery, balancing rigidity and solubility .
  • Limitations: Lack of explicit bioactivity data for the primary compound contrasts with well-characterized analogs like (antibiotic) and (antimicrobial) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

  • Sulfonylation : Reacting the benzo[b][1,4]dioxepin precursor with a sulfonyl chloride under basic conditions (e.g., NaOH or Et₃N) in anhydrous solvents like dichloromethane .
  • Bicyclic Core Formation : Cyclization via intramolecular nucleophilic substitution or ring-closing metathesis, often requiring catalysts like Lewis acids (e.g., BF₃·OEt₂) or transition-metal complexes .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
    • Critical Parameters : Reaction temperature (0–70°C), solvent polarity, and stoichiometry of reagents significantly impact yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, with characteristic shifts for sulfonyl (δ 3.5–4.0 ppm for CH₂-SO₂) and bicyclic nitrogen (δ 2.8–3.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry, particularly for chiral centers .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate selectivity .
  • Solubility and Stability : HPLC-based measurements in PBS or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of the bicyclic core?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru-based) for cyclization efficiency .
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF or 1,4-dioxane) to enhance reaction homogeneity and reduce side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield .
    • Data-Driven Adjustments : Monitor reaction progress via TLC or in-situ IR to terminate at peak conversion .

Q. What strategies resolve contradictions in structural data between computational and experimental results?

  • Methodological Answer :

  • Hybrid DFT-NMR Analysis : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to validate stereochemistry .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring flipping) that may explain discrepancies .
  • Cocrystallization with Targets : Resolve ambiguous electron density regions in X-ray structures by co-crystallizing with binding partners .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with modifications to the sulfonyl group (e.g., replacing -SO₂- with -PO₃-) and test binding via SPR .
  • Molecular Dynamics Simulations : Identify key residues in the target protein’s active site to guide substituent placement .
  • Free-Energy Perturbation (FEP) : Predict ΔΔG values for analog binding to prioritize synthesis .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Pull-Down Assays with Photoaffinity Probes : Incorporate a photo-crosslinkable group (e.g., diazirine) to capture interacting proteins in live cells .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling : LC-MS/MS analysis to track downstream metabolic changes post-treatment .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like serum concentration, pH, and incubation time to minimize variability .
  • Meta-Analysis of Published Data : Use statistical tools (e.g., forest plots) to identify outliers and confounding factors .
  • Orthogonal Assays : Confirm activity via independent methods (e.g., fluorescence polarization + ITC) .

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